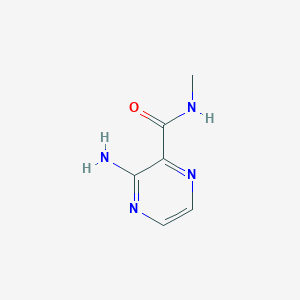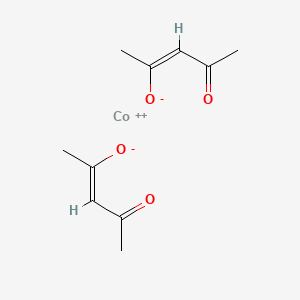
Cobalt(II) acetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) acetylacetonate, also known as bis(2,4-pentanedionato)cobalt(II), is a coordination complex derived from the acetylacetonate anion and cobalt ions. This compound is a purple crystalline solid that is sparingly soluble in water but soluble in organic solvents. It is widely used in various fields due to its catalytic properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt(II) acetylacetonate is typically synthesized by reacting cobalt(II) salts with acetylacetone in the presence of a base. The general reaction can be represented as:
Co2++2Hacac→Co(acac)2+2H+
where Hacac represents acetylacetone. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the addition of a base like sodium hydroxide or ammonium hydroxide helps to deprotonate the acetylacetone, facilitating the formation of the this compound complex .
Industrial Production Methods
In industrial settings, this compound is produced by mixing cobalt hydroxide with acetylacetone in the presence of a catalyst and an organic solvent. The mixture is refluxed to ensure complete reaction, and the product is then isolated by filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) acetylacetonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cobalt(III) acetylacetonate.
Reduction: It can be reduced to cobalt(I) complexes under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Ligand exchange reactions often involve the use of other β-diketones or phosphine ligands
Major Products
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt(I) complexes.
Substitution: Various cobalt complexes with different ligands.
Scientific Research Applications
Cobalt(II) acetylacetonate is used in a wide range of scientific research applications:
Biology: It is used in the study of metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Mechanism of Action
The mechanism by which cobalt(II) acetylacetonate exerts its effects is primarily through its ability to coordinate with various substrates, facilitating catalytic reactions. The acetylacetonate ligands stabilize the cobalt center, allowing it to participate in redox reactions and ligand exchange processes. This coordination chemistry is crucial for its role as a catalyst in various organic transformations .
Comparison with Similar Compounds
Similar Compounds
- Nickel(II) acetylacetonate
- Copper(II) acetylacetonate
- Iron(III) acetylacetonate
- Manganese(II) acetylacetonate
Uniqueness
Cobalt(II) acetylacetonate is unique due to its specific redox properties and stability. Unlike nickel and copper acetylacetonates, this compound can easily transition between different oxidation states, making it versatile in catalytic applications. Additionally, its stability in various solvents and under different reaction conditions makes it a preferred choice for many industrial processes .
Properties
Molecular Formula |
C10H14CoO4 |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
cobalt(2+);(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI Key |
UTYYEGLZLFAFDI-FDGPNNRMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Co+2] |
Canonical SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Co+2] |
Pictograms |
Corrosive; Irritant; Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(S)-1-(tert-Butoxycarbonylamino)-2-methylpropyl]oxazole-4-carboxylic acid](/img/structure/B1366516.png)

![5-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1366521.png)
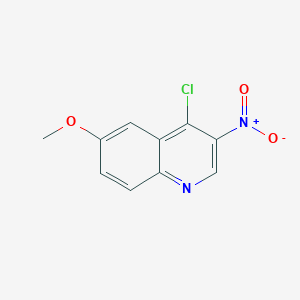
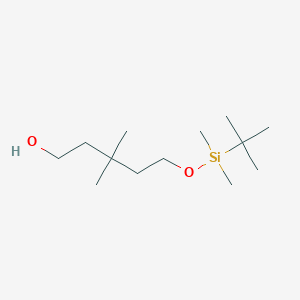

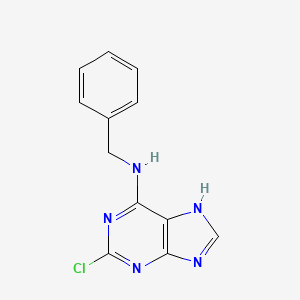
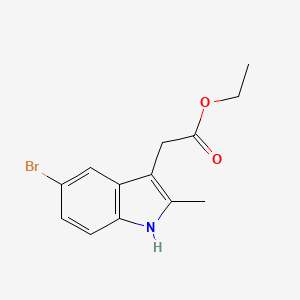

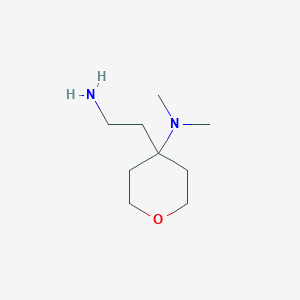
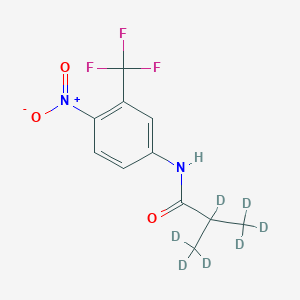
![[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methyl 4-methylbenzenesulfonate](/img/structure/B1366548.png)
